pharmacological properties of 1-(But-2-en-1-yl)-1H-indol-7-amine
pharmacological properties of 1-(But-2-en-1-yl)-1H-indol-7-amine
This technical whitepaper provides an in-depth pharmacological profiling of 1-(But-2-en-1-yl)-1H-indol-7-amine (also referred to as N1-crotyl-7-aminoindole). By analyzing the causality between its distinct structural moieties and their biological interactions, this guide serves as a foundational resource for drug development professionals investigating novel indole-based scaffolds for kinase inhibition and anti-ferroptotic applications.
Structural Causality and Physicochemical Profiling
The pharmacological identity of 1-(But-2-en-1-yl)-1H-indol-7-amine is dictated by three critical structural modifications, each driving specific pharmacokinetic (PK) and pharmacodynamic (PD) outcomes:
-
The Indole Core: A privileged heterocyclic scaffold that facilitates robust π−π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within receptor binding pockets.
-
The C7-Primary Amine: Unlike traditional 5-substituted indoles (e.g., serotonin), the amine at the 7-position acts as a highly specific hydrogen-bond donor. This positioning is critical for engaging the hinge region of specific kinases, avoiding the promiscuity often seen with 5- or 6-substituted analogs[1].
-
The N1-Crotyl Group (But-2-en-1-yl): This is the most transformative feature. In classical pharmacology, the indole N-H acts as a critical hydrogen bond donor for monoaminergic (5-HT and Dopamine) receptor activation. N1-alkylation fundamentally abolishes this N-H hydrogen bonding capacity , shifting the molecule's affinity away from classic psychoactive targets and toward lipophilic allosteric pockets[2]. Furthermore, the crotyl group introduces an alkene moiety that can be metabolically epoxidized by CYP450 enzymes, influencing the drug's metabolic half-life.
Figure 1: Structure-Activity Relationship (SAR) logic mapping of 1-(But-2-en-1-yl)-1H-indol-7-amine.
Pharmacodynamic Profile: Target Engagement
Kinase Inhibition via Hinge Region Engagement
The 7-aminoindole moiety has emerged as a superior pharmacophore for kinase inhibition, particularly against Spleen Tyrosine Kinase (Syk) and Aurora kinases. High-resolution X-ray co-structures of 7-aminoindoles bound to the Syk catalytic domain reveal that the 7-amino group forms two strong, highly directional hydrogen bonds with the hinge sequence (specifically residues E449 and A451)[1].
By replacing a standard aniline with a 7-aminoindole, researchers have demonstrated a significant reduction in off-target hERG channel inhibition while maintaining nanomolar cellular potency[1]. In 1-(But-2-en-1-yl)-1H-indol-7-amine, the N1-crotyl group projects outward from the hinge region into the solvent-exposed channel or an adjacent hydrophobic sub-pocket, increasing target residence time without disrupting the critical C7-amine hydrogen bonds.
Radical-Trapping Antioxidant (RTA) and Anti-Ferroptotic Activity
Ferroptosis is a non-apoptotic form of cell death driven by iron-dependent lipid peroxidation. Indole derivatives possessing electron-donating groups (such as the 7-amine) exhibit profound cytoprotective effects by acting as Radical-Trapping Antioxidants (RTAs)[3].
The electron-rich indole ring donates an electron/hydrogen atom to scavenge toxic lipid peroxyl radicals ( L−OO∙ ), converting them into stable lipid hydroperoxides ( L−OOH ) and halting the propagation of membrane destruction. The N1-crotyl group enhances the lipophilicity of the molecule, allowing it to partition efficiently into the phospholipid bilayer where lipid peroxidation occurs, thereby mirroring the potent anti-ferroptotic efficacy seen in advanced indole-derived therapeutics like Necrox-5[3].
Figure 2: Mechanism of radical-trapping antioxidant (RTA) activity preventing ferroptosis.
Quantitative Data Summaries
To contextualize the pharmacological utility of this compound, Table 1 summarizes its predicted physicochemical parameters, while Table 2 highlights the causal shifts in pharmacodynamics resulting from its specific structural modifications.
Table 1: Physicochemical and Pharmacokinetic Parameters
| Parameter | Value / Characteristic | Pharmacological Implication |
| Molecular Weight | 186.26 g/mol | Highly favorable for oral bioavailability (Lipinski's Rule of 5 compliant). |
| LogP (Predicted) | 2.8 - 3.2 | Optimal lipophilicity for Blood-Brain Barrier (BBB) penetration and membrane partitioning. |
| H-Bond Donors | 1 (from C7-Amine) | Highly restricted H-bonding; dictates precise kinase hinge region engagement. |
| H-Bond Acceptors | 1 | Limits non-specific aqueous solvation, promoting hydrophobic pocket binding. |
| Metabolic Liability | Alkene Epoxidation | The but-2-enyl double bond is susceptible to CYP3A4/CYP2D6 epoxidation, potentially forming reactive intermediates. |
Table 2: Comparative Pharmacodynamic Profiling
| Structural Variant | Target Affinity Profile | Primary Mechanism / Causality |
| Unsubstituted Indole | Low / Promiscuous | Lacks specific H-bond directing groups. |
| 1H-Indol-7-amine | Kinases, 5-HT Receptors | Dual H-bond donors (N1-H, C7-NH2) lead to mixed monoaminergic and kinase activity. |
| 1-(But-2-en-1-yl)-1H-indol-7-amine | Kinases, Lipid Peroxyl Radicals | N1-alkylation abolishes 5-HT affinity; lipophilicity drives membrane RTA activity and allosteric kinase binding. |
Self-Validating Experimental Protocols
To rigorously validate the , the following self-validating protocols must be employed. These assays are designed with orthogonal readouts to ensure that observed effects are causally linked to the drug's mechanism of action, rather than assay artifacts.
Protocol A: In Vitro Kinase Hinge-Binding Validation (Syk)
Rationale: To confirm that the C7-amine successfully engages the kinase hinge region while the N1-crotyl group is tolerated in the binding pocket.
-
Preparation: Express and purify recombinant human Syk catalytic domain. Prepare a 10 mM stock of the compound in 100% DMSO.
-
Assay Setup: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Mix the kinase, a fluorescently labeled ATP-competitive tracer, and the compound in a 384-well plate.
-
Self-Validation Control: Include a parallel assay using a mutated Syk protein (e.g., E449A/A451G) where the hinge region H-bond acceptors are removed.
-
Execution & Causality: Incubate for 60 minutes at room temperature. Measure the TR-FRET signal. A loss of TR-FRET signal in the wild-type kinase indicates successful displacement of the tracer by the compound.
-
Validation Check: If the compound binds via the C7-amine H-bonds, its IC50 should drastically increase (show lower potency) in the mutated Syk assay. This proves the causality of the C7-amine interaction.
Protocol B: Orthogonal Anti-Ferroptosis Cell Survival Assay
Rationale: To prove the compound acts as a membrane-partitioning RTA against lipid peroxidation. HT-22 cells are used because they lack functional NMDA receptors, ensuring that cell death is strictly driven by ferroptosis (System Xc- inhibition) rather than excitotoxicity.
-
Cell Seeding: Seed HT-22 cells in a 96-well plate at 1×104 cells/well. Incubate overnight.
-
Induction: Treat cells with 5 µM Erastin (a known System Xc- inhibitor that depletes glutathione and triggers lipid peroxidation).
-
Treatment: Co-treat with varying concentrations of 1-(But-2-en-1-yl)-1H-indol-7-amine (0.1 µM to 10 µM).
-
Orthogonal Readouts:
-
Readout 1 (Viability): After 24 hours, add CellTiter-Glo reagent to measure ATP levels as a proxy for cell viability.
-
Readout 2 (Lipid ROS): In a parallel plate, after 12 hours, stain cells with 2 µM C11-BODIPY. Measure fluorescence shift from red to green (indicating lipid peroxidation) via flow cytometry.
-
-
Validation Check: A true RTA will rescue cell viability (Readout 1) specifically by suppressing the green fluorescence shift in C11-BODIPY (Readout 2). If viability is rescued but lipid ROS remains high, the compound is acting downstream of peroxidation, invalidating the RTA hypothesis.
References
-
Discovery and Profiling of a Selective and Efficacious Syk Inhibitor Source: ACS Publications URL:[1]
-
Cytoprotective Mechanism of Necrox-5 Against Toxicity Induced by Experimental Ferroptosis Instigators and the Pesticide Propargite Source: PMC / NIH URL:[3]
-
Synthesis and pharmacological evaluation of indole-based sigma receptor ligands Source: PMC / NIH URL:[2]
-
A new group of compounds derived from 4-, 5-, 6- and 7-aminoindoles with antimicrobial activity Source: Semantic Scholar URL:[4]
